molecular formula C8H11NO2 B14874965 6-Methyl-6-azaspiro[3.4]octane-2,5-dione

6-Methyl-6-azaspiro[3.4]octane-2,5-dione

Cat. No.: B14874965
M. Wt: 153.18 g/mol
InChI Key: MMEXPRSEYPTMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6-azaspiro[34]octane-2,5-dione is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[3.4]octane-2,5-dione can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. This process typically requires specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[3.4]octane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Methyl-6-azaspiro[3.4]octane-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[3.4]octane-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6-azaspiro[3.4]octane-2,5-dione is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octane-2,5-dione

InChI

InChI=1S/C8H11NO2/c1-9-3-2-8(7(9)11)4-6(10)5-8/h2-5H2,1H3

InChI Key

MMEXPRSEYPTMMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.